molecular formula C21H34O6 B1246175 rhodomolin A

rhodomolin A

Cat. No.: B1246175
M. Wt: 382.5 g/mol
InChI Key: LVTNTYUMDOSYCN-UNXWYAAGSA-N
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Description

rhodomolin A is a natural product found in various species of the Rhododendron genus, including Rhododendron catawbiense and Rhododendron simsii

Scientific Research Applications

rhodomolin A has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rhodomolin A typically involves multiple steps, including the isolation of precursor compounds from natural sources and subsequent chemical modifications. The exact synthetic routes and reaction conditions can vary, but they generally involve organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advancements in synthetic chemistry and biotechnology may pave the way for more efficient production methods in the future .

Chemical Reactions Analysis

Types of Reactions

rhodomolin A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various temperature and solvent conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of rhodomolin A involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in gene expression .

Comparison with Similar Compounds

Similar Compounds

rhodomolin A is structurally similar to other compounds found in the Rhododendron genus, such as grayanotoxins and rhodojaponins .

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties .

Conclusion

This compound is a fascinating compound with a wide range of applications in scientific research. Its unique chemical structure and diverse reactivity make it a valuable subject of study in various fields, from chemistry and biology to medicine and industry.

Properties

Molecular Formula

C21H34O6

Molecular Weight

382.5 g/mol

IUPAC Name

(1S,3R,4R,6R,7S,8R,10S,13R,14R,16R)-7-methoxy-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol

InChI

InChI=1S/C21H34O6/c1-10-11-6-7-12-16(23)20(11,9-19(12,4)25)8-13(22)21(26)14(10)15(27-5)17(24)18(21,2)3/h11-17,22-26H,1,6-9H2,2-5H3/t11-,12+,13+,14+,15-,16+,17-,19+,20-,21+/m0/s1

InChI Key

LVTNTYUMDOSYCN-UNXWYAAGSA-N

Isomeric SMILES

C[C@]1(C[C@@]23C[C@H]([C@]4([C@@H]([C@@H]([C@@H](C4(C)C)O)OC)C(=C)[C@@H]2CC[C@@H]1[C@H]3O)O)O)O

Canonical SMILES

CC1(C(C(C2C1(C(CC34CC(C(C3O)CCC4C2=C)(C)O)O)O)OC)O)C

Synonyms

rhodomolin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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